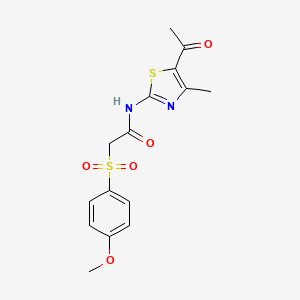
N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C15H16N2O5S2 and its molecular weight is 368.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a compound of increasing interest due to its potential biological activities, particularly in the realm of anticancer research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing on diverse research findings.
The synthesis of this compound typically involves the reaction of a thiazole derivative with a sulfonamide. The presence of the thiazole ring is critical as it has been shown to enhance biological activity, particularly in anticancer applications. The compound's structure can be represented as follows:
Anticancer Activity
Research indicates that compounds containing thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related thiazole derivatives possess IC50 values ranging from 1.61 to 15.36 µM against different tumor cell lines, indicating potent anticancer properties .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9 | Jurkat | 1.61 |
| 10 | A-431 | 1.98 |
| 13 | U251 (glioblastoma) | <10 |
| 4f | Various | 3.58 - 15.36 |
These compounds induce apoptosis in cancer cells, which is a critical mechanism for their anticancer effects. The activation of caspase pathways has been observed in studies involving thiazole derivatives, suggesting that they promote programmed cell death effectively .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. For example, structural modifications that enhance hydrophobic interactions with target proteins have been correlated with increased cytotoxicity .
Case Studies
- Study on Apoptosis Induction : A study on thiazole derivatives demonstrated their ability to trigger apoptosis in human glioblastoma cells (U251). The derivatives showed significant activation of caspase-3, indicating that they can effectively lead tumor cells toward apoptotic pathways .
- In Vivo Studies : In vivo studies using animal models have shown that thiazole-containing compounds can reduce tumor size significantly compared to control groups, highlighting their potential for therapeutic applications .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific substitutions on the thiazole and phenyl rings are crucial for enhancing biological activity. For instance:
Propiedades
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S2/c1-9-14(10(2)18)23-15(16-9)17-13(19)8-24(20,21)12-6-4-11(22-3)5-7-12/h4-7H,8H2,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFXICJDKBXMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














